3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
CAS No.: 380474-97-5
Cat. No.: VC5488307
Molecular Formula: C25H20ClN3O6
Molecular Weight: 493.9
* For research use only. Not for human or veterinary use.
![3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide - 380474-97-5](/images/structure/VC5488307.png)
Specification
CAS No. | 380474-97-5 |
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Molecular Formula | C25H20ClN3O6 |
Molecular Weight | 493.9 |
IUPAC Name | 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Standard InChI | InChI=1S/C25H20ClN3O6/c1-33-23-13-20(29(31)32)8-9-21(23)28-25(30)18(14-27)11-17-5-10-22(24(12-17)34-2)35-15-16-3-6-19(26)7-4-16/h3-13H,15H2,1-2H3,(H,28,30) |
Standard InChI Key | UJHJTMNUYJVQRO-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide, reflects its intricate architecture. Key features include:
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Aromatic systems: Two substituted benzene rings, one bearing a 4-chlorophenylmethoxy group and the other a nitro group.
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Propenamide backbone: A central α,β-unsaturated amide with a cyano substituent at the β-position.
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Functional groups: Methoxy (-OCH₃), nitro (-NO₂), and chloro (-Cl) moieties, which influence electronic distribution and reactivity .
The molecular formula C₂₅H₂₀ClN₃O₆ corresponds to a molar mass of 493.9 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₅H₂₀ClN₃O₆ |
Molecular Weight | 493.9 g/mol |
IUPAC Name | (E)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Canonical SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)N+[O-])OC)OCC3=CC=C(C=C3)Cl |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)N+[O-])OC)OCC3=CC=C(C=C3)Cl |
Stereochemical Considerations
The compound exhibits E/Z isomerism due to the α,β-unsaturated amide moiety. The (E)-isomer (CAS 123524-52-7) is predominant in synthetic preparations, while the (Z)-isomer (CAS 380568-08-1) has been isolated in smaller quantities . Computational studies suggest the (E)-configuration stabilizes the molecule via reduced steric hindrance between the cyano group and adjacent aromatic rings.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
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Aldol condensation: A substituted benzaldehyde reacts with cyanoacetamide in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile intermediate.
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Etherification: Introduction of the 4-chlorophenylmethoxy group using 4-chlorobenzyl bromide under alkaline conditions.
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Amidation: Coupling with 2-methoxy-4-nitroaniline via carbodiimide-mediated activation.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Aldol condensation | Cyanoacetamide, NaOH, EtOH, reflux | 65–70 |
Etherification | 4-Chlorobenzyl bromide, K₂CO₃, DMF | 80–85 |
Amidation | EDC/HOBt, DCM, RT | 60–65 |
Purification and Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water gradient). Structural confirmation utilizes NMR (¹H, ¹³C) and HRMS, with key spectral data including:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 6.98 (s, 1H, vinyl-H).
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¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 154.1 (CN), 148.9 (NO₂).
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO). Log P calculations (XLogP3: 3.1) predict moderate lipophilicity, suggesting potential membrane permeability .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C with decomposition above 250°C. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when stored in amber glass under nitrogen.
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